N-[(4-phenylmethoxyphenyl)methyl]-1,3-benzodioxol-5-amine
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Overview
Description
N-[(4-phenylmethoxyphenyl)methyl]-1,3-benzodioxol-5-amine is an organic compound that features a benzodioxole ring system attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-phenylmethoxyphenyl)methyl]-1,3-benzodioxol-5-amine typically involves the reaction of 1,3-benzodioxole with an appropriate amine derivative. One common method involves the use of a Schiff base reduction route, where the benzodioxole is reacted with a primary amine in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(4-phenylmethoxyphenyl)methyl]-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4 or LiAlH4, which can reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzodioxole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the benzodioxole ring, while reduction reactions can produce reduced amine derivatives.
Scientific Research Applications
N-[(4-phenylmethoxyphenyl)methyl]-1,3-benzodioxol-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-phenylmethoxyphenyl)methyl]-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as a channel blocker for certain ion channels, affecting cellular signaling and function . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[(4-phenylmethoxyphenyl)methyl]-1,3-benzodioxol-5-amine include:
- N-(2-methylpropyl)-1-[(4-phenylmethoxyphenyl)methyl]-4-piperidinecarboxamide
- 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide
Uniqueness
This compound is unique due to its specific structural features, such as the benzodioxole ring system and the phenylmethoxyphenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]-1,3-benzodioxol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-2-4-17(5-3-1)14-23-19-9-6-16(7-10-19)13-22-18-8-11-20-21(12-18)25-15-24-20/h1-12,22H,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDJPTPDTQNANH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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